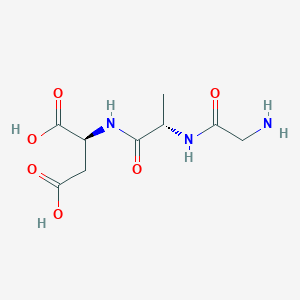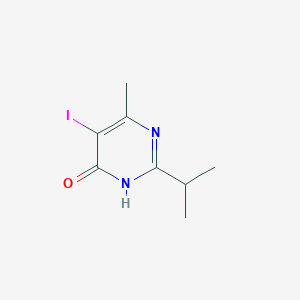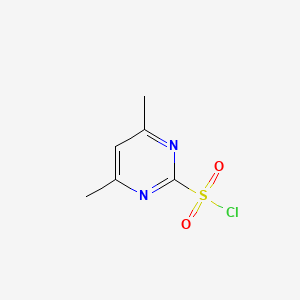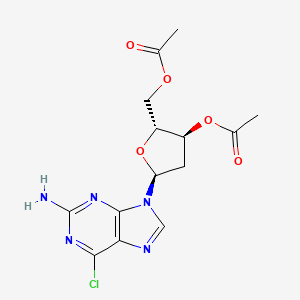
H-Gly-ala-asp-OH
Descripción general
Descripción
The compound H-Gly-ala-asp-OH is a tripeptide consisting of glycine, alanine, and aspartic acid Tripeptides are short chains of three amino acids linked by peptide bonds
Mecanismo De Acción
Target of Action
H-Gly-Ala-Asp-OH is a peptide that is often used as an inactive control for other fibronectin inhibitors . Fibronectin is a high-molecular weight (~440kDa) glycoprotein of the extracellular matrix that binds to membrane-spanning receptor proteins called integrins. In addition to integrins, fibronectin also binds extracellular matrix components such as collagen, fibrin, and heparan sulfate proteoglycans.
Biochemical Pathways
For instance, Glycine (Gly) is critical in the osmoregulation of fishes and shellfishes and improves growth in many farmed animals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of H-Gly-ala-asp-OH typically involves solid-phase peptide synthesis (SPPS), a widely used method for creating peptides. In SPPS, the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Attachment of the first amino acid: The carboxyl group of glycine is attached to the resin.
Deprotection: The protecting group on the amino group of glycine is removed.
Coupling: The carboxyl group of alanine is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and then reacted with the free amino group of glycine.
Deprotection and coupling: The protecting group on the amino group of alanine is removed, and the carboxyl group of aspartic acid is activated and coupled to the free amino group of alanine.
Cleavage: The completed tripeptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like This compound often employs automated peptide synthesizers that follow the SPPS method. These machines can produce large quantities of peptides with high purity and efficiency. The use of advanced coupling reagents and protecting groups ensures the selective formation of peptide bonds and minimizes side reactions.
Análisis De Reacciones Químicas
Types of Reactions
H-Gly-ala-asp-OH: can undergo various chemical reactions, including:
Hydrolysis: Acidic or enzymatic hydrolysis can break the peptide bonds, resulting in the formation of individual amino acids.
Substitution: The amino groups in the peptide can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydroxyl radicals generated by the Fenton reaction (iron ions and hydrogen peroxide) are commonly used for oxidation reactions.
Hydrolysis: Hydrochloric acid or proteolytic enzymes can be used for hydrolysis.
Substitution: Electrophiles such as alkyl halides can react with the amino groups under basic conditions.
Major Products
Oxidation: Free amino acids such as glycine, alanine, and aspartic acid.
Hydrolysis: Individual amino acids.
Substitution: Alkylated peptides.
Aplicaciones Científicas De Investigación
H-Gly-ala-asp-OH: has several scientific research applications:
Biochemistry: It is used as a model peptide to study peptide bond formation, stability, and interactions with enzymes.
Medicine: Peptides like are investigated for their potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Peptides are used in the development of biopharmaceuticals, cosmetics, and food additives.
Comparación Con Compuestos Similares
H-Gly-ala-asp-OH: can be compared with other tripeptides such as:
H-Gly-ala-gly-OH: Similar in structure but with glycine instead of aspartic acid, leading to different chemical properties and biological activities.
H-Gly-ala-val-OH: Contains valine instead of aspartic acid, resulting in different hydrophobicity and potential interactions.
H-Gly-ala-ser-OH: Contains serine, which introduces a hydroxyl group, affecting the peptide’s reactivity and solubility.
The uniqueness of This compound lies in the presence of aspartic acid, which introduces a carboxyl group, influencing the peptide’s acidity and potential interactions with other molecules.
Propiedades
IUPAC Name |
(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]butanedioic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O6/c1-4(11-6(13)3-10)8(16)12-5(9(17)18)2-7(14)15/h4-5H,2-3,10H2,1H3,(H,11,13)(H,12,16)(H,14,15)(H,17,18)/t4-,5-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLFSBAPJTYKSLG-WHFBIAKZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC(=O)O)C(=O)O)NC(=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-Methoxy-4,4-dimethyl-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B3279718.png)


![3-[3-(Dimethylamino)propylamino]propanamide](/img/structure/B3279735.png)





![4,6-Dibromobenzo[d]thiazole](/img/structure/B3279769.png)
